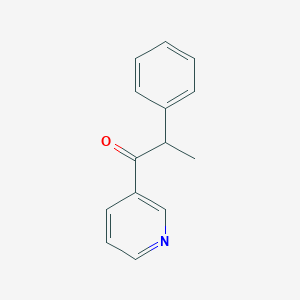
2-Phenyl-1-(pyridin-3-yl)propan-1-one
Descripción general
Descripción
2-Phenyl-1-(pyridin-3-yl)propan-1-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as an intermediate for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to the development of novel compounds with specific functionalities .
- Building Block for Pharmaceuticals : It has been explored as a lead compound in pharmaceutical development, particularly in creating new drugs targeting various diseases .
2. Medicinal Chemistry
- Potential Biological Activities : Research indicates that 2-Phenyl-1-(pyridin-3-yl)propan-1-one exhibits potential antimicrobial and anticancer properties. Mechanistically, it may interact with specific molecular targets such as enzymes or receptors, influencing cellular processes .
- Inhibition Studies : Some studies have shown that this compound can inhibit certain enzymes linked to disease pathways, making it a candidate for further pharmacological investigations .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. |
| Antimicrobial Activity | Exhibits potential activity against various pathogens; further studies are ongoing. |
| Anticancer Properties | Investigated for its ability to inhibit cancer cell proliferation through enzyme modulation. |
| Enzyme Inhibition | May inhibit specific enzymes involved in disease pathways, warranting further pharmacological study. |
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Research
In another investigation, the compound was tested for its anticancer properties against various cancer cell lines. The findings demonstrated that it could inhibit cell growth and induce apoptosis in certain types of cancer cells, highlighting its therapeutic potential in oncology .
Análisis De Reacciones Químicas
Oxidation Reactions
The ketone group undergoes oxidation under specific conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the carbonyl group to a carboxylic acid.
-
Chromium trioxide (CrO₃) under controlled conditions may facilitate similar oxidation pathways.
Key Mechanistic Insights :
-
Oxidation typically proceeds via cleavage of the α-C–H bond, forming intermediates that further react to yield carboxylic acids.
Reduction Reactions
Reduction of the ketone group is achieved using:
-
Sodium borohydride (NaBH₄) in methanol, selectively reducing the carbonyl to a secondary alcohol.
-
Lithium aluminum hydride (LiAlH₄) in ether, though this reagent may also reduce the pyridine ring under harsher conditions.
Product Stability :
-
The resulting alcohol (2-phenyl-1-(pyridin-3-yl)propan-1-ol) retains aromatic substituents, enabling further functionalization.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring participates in EAS, albeit with reduced reactivity compared to benzene due to electron-withdrawing effects of the nitrogen atom .
-
Nitration : Occurs at the meta position relative to the nitrogen under HNO₃/H₂SO₄ conditions.
-
Sulfonation : Requires oleum (fuming H₂SO₄) and elevated temperatures.
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature allows nucleophilic substitution at the 2- and 4-positions under basic conditions .
Condensation Reactions
The compound acts as a precursor in condensation reactions to form heterocyclic systems:
-
Friedländer Quinoline Synthesis : In solvent-free conditions with poly(phosphoric acid, PPA), it forms quinoline derivatives via cyclocondensation .
Comparative Reactivity of Structural Analogues
Synthetic Utility
-
Serves as an intermediate in synthesizing pharmacologically active quinoline derivatives .
-
Used in materials science for designing ligands in coordination chemistry .
Mechanistic Studies
-
DFT Calculations : Optimized geometries (B3LYP/6-311G(d,p)) correlate with experimental X-ray data, confirming reaction pathways .
-
Hirshfeld Surface Analysis : Noncovalent interactions (e.g., C–H···O) stabilize transition states during oxidation .
Reaction Conditions and Optimization
| Reaction Type | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, H₂O | 80–100°C | 60–75% |
| Reduction | NaBH₄, MeOH | 25°C | 85–90% |
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 40–50% |
Propiedades
Número CAS |
62144-15-4 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-phenyl-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H13NO/c1-11(12-6-3-2-4-7-12)14(16)13-8-5-9-15-10-13/h2-11H,1H3 |
Clave InChI |
QVRFVDJUZAGRBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













